![molecular formula C11H13NO B1289691 4-Benzylpyrrolidin-2-one CAS No. 30200-04-5](/img/structure/B1289691.png)
4-Benzylpyrrolidin-2-one
Overview
Description
4-Benzylpyrrolidin-2-one is a chemical compound that serves as a versatile scaffold in the synthesis of various bioactive derivatives. It has a unique structural feature that contributes to its biological importance. The compound and its derivatives have been the subject of research due to their potential pharmaceutical applications and their role in the synthesis of compounds with diverse biological activities .
Synthesis Analysis
The synthesis of this compound derivatives has been explored in several studies. One approach involves the reaction of 1-benzyl-4-(chloromethyl)piperidine with purines in a basic medium, leading to the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives . Another study reports the asymmetric synthesis of 4-aminopyrrolidine carboxylic acids, which are closely related to this compound, achieving high diastereomeric and enantiomeric excesses . Additionally, a review highlights the synthesis of (S)-5-benzylpyrrolidine-2,4-dione derivatives with substitutions at the C-3 position, demonstrating an effective method for synthesizing the core structure with a high yield .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using various techniques. For instance, the structure of 2-isopropyl-3-benzyl-1,3-thiazolidin-4-ones, which are structurally related to this compound, was elucidated using NMR techniques and confirmed by X-ray crystallography for a specific derivative .
Chemical Reactions Analysis
This compound derivatives undergo a variety of chemical reactions. The reaction of 4-benzylidene-1-butylpyrrolidine-2,3-diones with aromatic thiols and amines leads to the formation of different products, including 2-butyl-4-arylpyrrolo[c][1,5]benzothiazepin-1(2H)-ones and substituted benzylideneanilines . These reactions demonstrate the reactivity of the pyrrolidine ring and its potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives are influenced by their molecular structure. Computational studies have been conducted to understand the structure-directing effects of benzylpyrrolidine and its fluorinated derivatives in the synthesis of microporous materials like AlPO-5. These studies reveal that the packing density of molecules and electrostatic interactions with the framework are crucial factors affecting the properties of the resulting materials .
Scientific Research Applications
Metabolic Studies
- Trapping of Metabolically Generated Electrophilic Species : A study by Ho and Castagnoli (1980) investigated the metabolism of 1-benzylpyrrolidine, a compound structurally related to 4-Benzylpyrrolidin-2-one. This research revealed that metabolically generated iminium ions can alkylate nucleophilic functionalities in microsomal macromolecules, indicating the potential role of this compound in metabolic studies (Ho & Castagnoli, 1980).
Synthesis and Molecular Modeling
- Dynamic Kinetic Resolution : Koszelewski et al. (2009) demonstrated the synthesis of enantiomerically enriched 4-phenylpyrrolidin-2-one, a closely related compound, using dynamic kinetic resolution catalyzed by ω-transaminases. This method is significant for the synthesis of 4-arylpyrrolidin-2-ones derivatives, highlighting the compound's utility in chemical synthesis (Koszelewski et al., 2009).
- Synthesis of N-substituted Pyrrolin-2-ones : Mattern (1996) reported on the stereospecific synthesis of N-protected pyrrolin-2-ones, which includes derivatives of this compound. This synthesis is important in the development of microcolin analogues (Mattern, 1996).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that pyrrolidin-2-one derivatives, which include 4-benzylpyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s suggested that the compound may bind to the podophyllotoxin pocket of the protein gamma tubulin . This interaction could potentially underlie its anticancer activity .
Biochemical Pathways
It’s known that pyrrolidin-2-one derivatives can influence various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Given its potential binding to the protein gamma tubulin , it may interfere with microtubule dynamics, which could lead to cell cycle arrest and apoptosis, particularly in cancer cells .
properties
IUPAC Name |
4-benzylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-7-10(8-12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKESWHAZOJRHIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596238 | |
Record name | 4-Benzylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30200-04-5 | |
Record name | 4-Benzylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Benzyl-2-pyrrolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing the optically active metabolite CM2 of Clausenamide?
A1: Clausenamide is a natural product with various biological activities. [] Understanding the activity and metabolic fate of its metabolites, like CM2 (3, 5-dihydroxy- 5-(α-hydroxylbenzyl)-1-methyl-4-benzylpyrrolidin-2-one), is crucial for exploring its therapeutic potential. Synthesizing optically active CM2 allows researchers to study its specific biological properties and compare them to the parent compound. This can provide insights into structure-activity relationships and guide the development of more potent and selective derivatives.
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